

stability of (Z-Ala-Ala-Ala-Ala)2Rh110 stock solutions

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Compound of Interest

Compound Name: (Z-Ala-Ala-Ala-Ala)2Rh110

Cat. No.: B8069667

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Technical Support Center: (Z-Ala-Ala-Ala-Ala)2Rh110

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of **(Z-Ala-Ala-Ala-Ala)2Rh110** stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is **(Z-Ala-Ala-Ala-Ala)2Rh110** and what is its primary application?

(Z-Ala-Ala-Ala-Ala)2Rh110 is a sensitive, non-fluorescent fluorogenic substrate for elastase. [1][2][3][4] In the presence of elastase, the substrate is cleaved, releasing the highly fluorescent compound rhodamine 110 (Rh110). [1][2][4] This enzymatic reaction allows for the quantitative measurement of elastase activity. The optimal excitation and emission wavelengths for detecting the cleaved rhodamine 110 are approximately 485 nm and 525 nm, respectively. [1][2]

Q2: What is the recommended solvent for preparing a stock solution of **(Z-Ala-Ala-Ala-Ala)2Rh110**?

It is recommended to dissolve **(Z-Ala-Ala-Ala-Ala)2Rh110** in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). [1][5]

Q3: What are the recommended storage conditions for both the solid compound and the stock solution?

Both the solid, powdered form of **(Z-Ala-Ala-Ala-Ala)2Rh110** and its stock solutions should be stored at -20°C.[1][5][6][7] It is also advised to protect the compound from light and moisture.[7]

Q4: What is the expected stability of the **(Z-Ala-Ala-Ala-Ala)2Rh110** stock solution?

When stored properly at -20°C, the solid compound is stable for at least four years.[1] A stock solution in a suitable solvent like DMSO or DMF is expected to be stable for an extended period under the same storage conditions. One supplier suggests a stability of at least one year for the substrate when stored as part of a kit.[8]

Q5: My fluorescent signal is lower than expected. What are the possible causes?

Low fluorescent signal can result from several factors:

- **Degradation of the Substrate:** Improper storage of the stock solution (e.g., exposure to light, frequent freeze-thaw cycles, or storage at temperatures above -20°C) can lead to degradation.
- **Low Enzyme Activity:** The elastase being used may have reduced activity due to improper storage or handling.
- **Incorrect Buffer Conditions:** The pH and composition of the assay buffer can significantly impact enzyme activity.
- **Inaccurate Pipetting:** Errors in pipetting either the substrate or the enzyme can lead to incorrect concentrations in the final assay volume.
- **Instrument Settings:** Ensure that the fluorometer is set to the correct excitation and emission wavelengths (around 485 nm and 525 nm, respectively).

Q6: I am observing high background fluorescence in my negative control wells. What could be the reason?

High background fluorescence can be attributed to:

- Autohydrolysis of the Substrate: Although generally stable, prolonged incubation or exposure to harsh conditions can cause the substrate to break down spontaneously.
- Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds or proteases.
- Impure Substrate: The **(Z-Ala-Ala-Ala-Ala)2Rh110** itself may contain fluorescent impurities.

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
High background fluorescence	Autohydrolysis of the substrate	Prepare fresh dilutions of the stock solution for each experiment. Avoid prolonged storage of diluted solutions.
Contamination of reagents	Use fresh, high-quality reagents, including the assay buffer. Filter-sterilize the buffer if necessary.	
Light exposure	Protect the stock solution and experimental setup from direct light.	
Low or no fluorescent signal	Inactive enzyme	Verify the activity of the elastase with a known positive control. Ensure proper storage and handling of the enzyme.
Degraded substrate	Prepare a fresh stock solution from solid (Z-Ala-Ala-Ala-Ala) ₂ Rh110. Aliquot the stock solution to minimize freeze-thaw cycles.	
Incorrect buffer pH or composition	Optimize the assay buffer conditions for your specific elastase.	
Inconsistent results between replicates	Pipetting errors	Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO.
Temperature fluctuations	Ensure a stable temperature is maintained throughout the assay incubation period.	
Well-to-well variability in the plate	Use high-quality microplates with low autofluorescence.	

Experimental Protocols

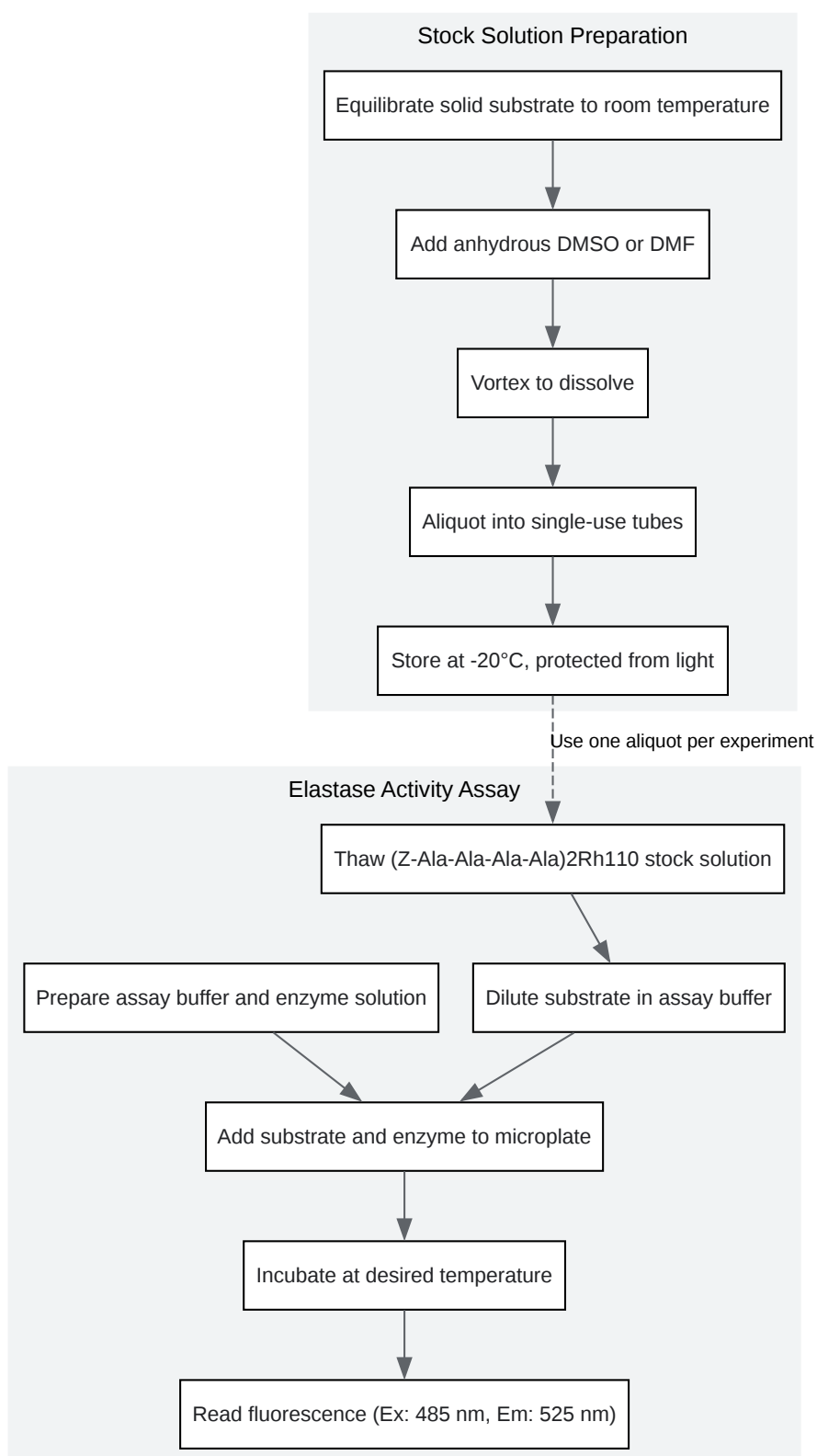
Preparation of (Z-Ala-Ala-Ala-Ala)2Rh110 Stock Solution

- **Warm to Room Temperature:** Allow the vial of solid **(Z-Ala-Ala-Ala-Ala)2Rh110** to equilibrate to room temperature before opening to prevent condensation.
- **Add Solvent:** Using a calibrated pipette, add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 1 mM or 10 mM).
- **Dissolve:** Vortex the vial for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used if necessary, but avoid overheating.
- **Aliquot and Store:** Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Stability Testing of Stock Solution

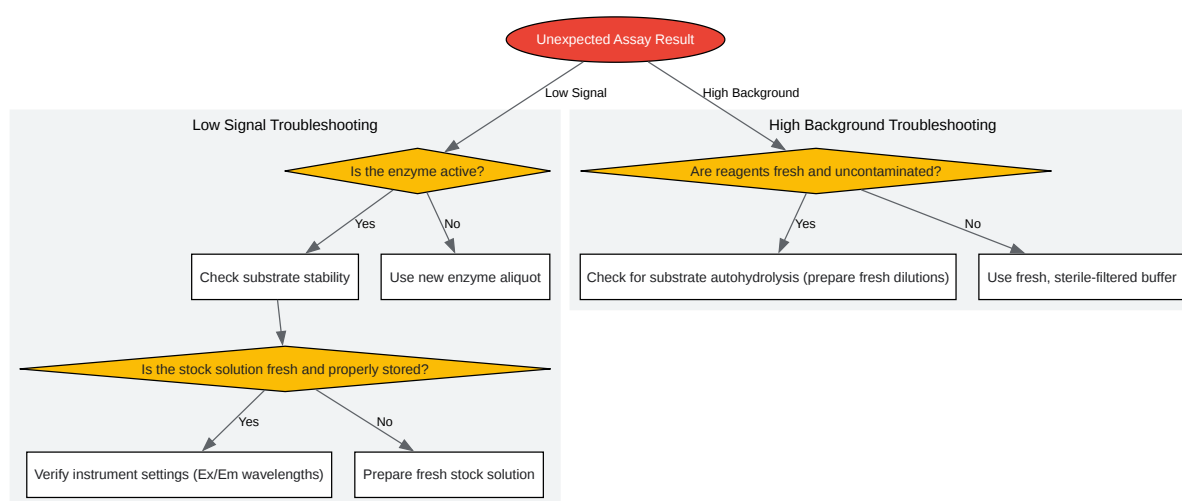
- **Prepare Initial Aliquots:** Prepare a fresh stock solution of **(Z-Ala-Ala-Ala-Ala)2Rh110** in DMSO. Divide the solution into multiple aliquots.
- **Time Zero Measurement:** Use one aliquot immediately to perform an elastase activity assay. This will serve as the baseline (Time 0) measurement.
- **Storage Conditions:** Store the remaining aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature, with and without light exposure).
- **Periodic Testing:** At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
- **Elastase Activity Assay:** Perform the elastase activity assay using the aged aliquots under identical conditions as the Time 0 measurement.
- **Data Analysis:** Compare the fluorescent signal generated from the aged aliquots to the Time 0 measurement. A significant decrease in signal indicates degradation of the substrate.

Visualizations



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Caption: Workflow for preparing and using **(Z-Ala-Ala-Ala-Ala)2Rh110**.



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Caption: Troubleshooting logic for common assay issues.

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